
Hypoxanthine-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoxanthine-d2 is a deuterated form of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is found in nucleic acids and is a key intermediate in the purine metabolism pathway. The deuterated form, this compound, is used in various scientific research applications due to its stable isotopic labeling, which allows for precise tracking and analysis in biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: Hypoxanthine-d2 can be synthesized through the deuteration of hypoxanthine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst like platinum or palladium to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of deuterated solvents and catalysts in a controlled environment ensures the efficient production of this compound with minimal impurities.
化学反応の分析
Types of Reactions: Hypoxanthine-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine-d2 by xanthine oxidase.
Reduction: It can be reduced to inosine-d2 in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, oxygen, and water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Xanthine-d2 and uric acid-d2.
Reduction: Inosine-d2.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
Hypoxanthine-d2 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track purine metabolism and nucleotide synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of biosensors for detecting hypoxanthine levels in biological samples.
作用機序
Hypoxanthine-d2 exerts its effects through its involvement in the purine metabolism pathway. It is converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is then further metabolized to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis. The deuterium labeling allows for precise tracking of these metabolic pathways, providing insights into the molecular targets and mechanisms involved.
類似化合物との比較
Hypoxanthine-d2 is compared with other similar compounds such as:
Xanthine-d2: Another deuterated purine derivative involved in purine metabolism.
Inosine-d2: A deuterated nucleoside formed from the reduction of this compound.
Adenine-d2: A deuterated purine base that is a key component of nucleic acids.
Uniqueness: this compound is unique due to its specific role in the purine salvage pathway and its use as a stable isotopic tracer. Its ability to be precisely tracked in metabolic studies makes it a valuable tool in biochemical and pharmacokinetic research.
特性
分子式 |
C5H4N4O |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
2,8-dideuterio-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
InChIキー |
FDGQSTZJBFJUBT-QDNHWIQGSA-N |
異性体SMILES |
[2H]C1=NC2=C(N1)C(=O)N=C(N2)[2H] |
正規SMILES |
C1=NC2=C(N1)C(=O)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



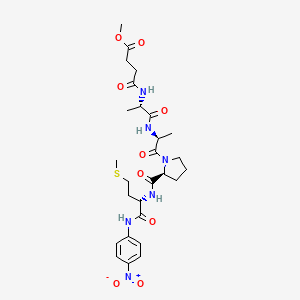
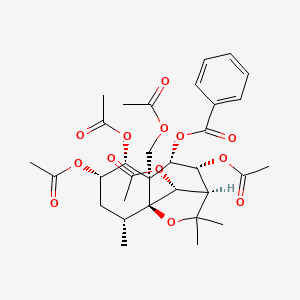
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

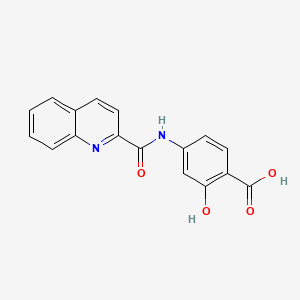
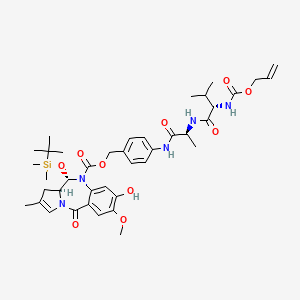
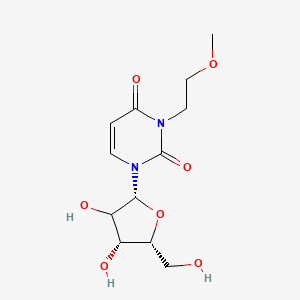
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
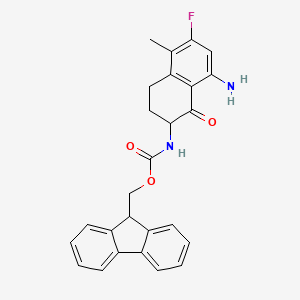

![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
